molecular formula C20H16O4 B2592396 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 858763-20-9

4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2592396
CAS No.: 858763-20-9
M. Wt: 320.344
InChI Key: LWOOUUXQTQKVJQ-UHFFFAOYSA-N
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Description

4-(6-Methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of extended flavonoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Intermediate: The initial step involves the synthesis of the benzofuran intermediate. This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with a methoxy-substituted phenol under acidic conditions.

    Coupling Reaction: The benzofuran intermediate is then coupled with a chromenone derivative. This step often requires the use of a coupling reagent such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3).

    Final Cyclization: The final step involves the cyclization of the coupled product to form the desired compound. This can be facilitated by heating the reaction mixture under reflux conditions in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens (for halogenation) and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, toluene, dichloromethane (DCM)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it may have antioxidant, anti-inflammatory, and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dihydroxy-8,8-dimethyl-4-oxo-4H,8H-pyrano[2,3-f]chromen-2-yl)phenyl hydrogen sulfate
  • (2S)-6-Methoxy-[2’‘,3’':7,8]-furanoflavanone
  • (2S)-5,7-Dimethoxy-8-(2S-hydroxy-3-methyl-3-butenyl)-3’,4’-methylenedioxyflavanone

Uniqueness

Compared to similar compounds, 4-(6-methoxy-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one stands out due to its specific substitution pattern and fused ring structure. These features contribute to its unique chemical reactivity and potential applications. Its methoxy and methyl groups provide additional sites for chemical modification, allowing for the exploration of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-11-4-6-15-16(10-19(21)23-17(15)8-11)20-12(2)14-7-5-13(22-3)9-18(14)24-20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOOUUXQTQKVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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